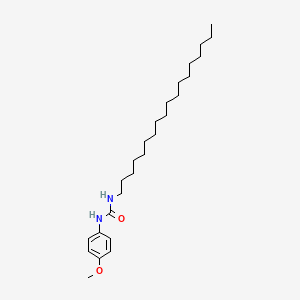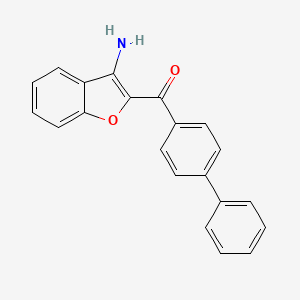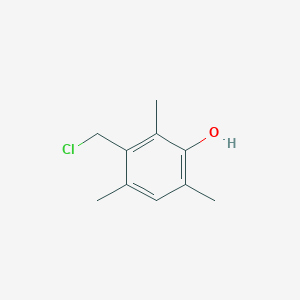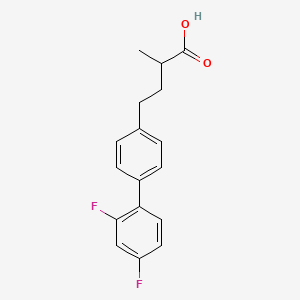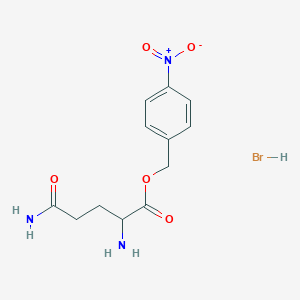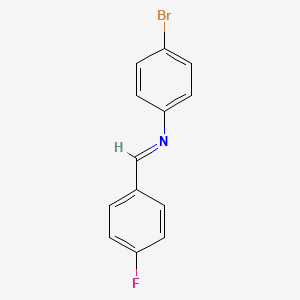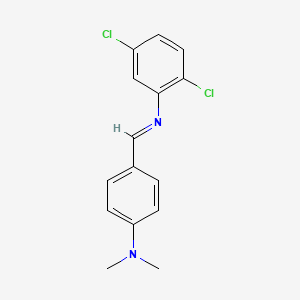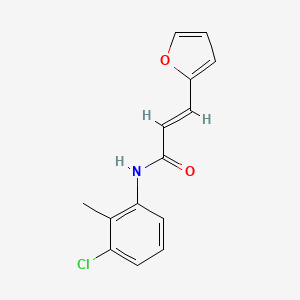
2,5-Bis(chloromercuri)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(chloromercuri)furan is an organomercury compound with the chemical formula C4H2Cl2Hg2O It is a derivative of furan, where two hydrogen atoms at the 2 and 5 positions are replaced by chloromercuri groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromercuri)furan typically involves the reaction of furan with mercuric chloride in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired product. The general reaction can be represented as follows:
C4H4O+2HgCl2→C4H2Cl2Hg2O+2HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(chloromercuri)furan undergoes various chemical reactions, including:
Substitution Reactions: The chloromercuri groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the mercury atoms can be oxidized or reduced.
Coupling Reactions: It can be used in coupling reactions to form more complex organomercury compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as thiols, amines, and phosphines can react with this compound under mild conditions.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the mercury atoms.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the mercury atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organomercury derivatives, while oxidation and reduction reactions can produce different oxidation states of mercury.
Aplicaciones Científicas De Investigación
2,5-Bis(chloromercuri)furan has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organomercury compounds.
Biology: The compound can be used in biochemical studies to investigate the interactions of mercury with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: It has applications in the production of specialty chemicals and materials, where its unique properties can be leveraged.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(chloromercuri)furan involves the interaction of the chloromercuri groups with various molecular targets. The mercury atoms can form strong bonds with sulfur, nitrogen, and oxygen atoms in biological molecules, leading to the formation of stable complexes. These interactions can affect the function of enzymes, proteins, and other biomolecules, making the compound useful in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(chloromercuri)furan
- 2,8-Bis(chloromercuri)dibenzofuran
- 2-(chloromercuri)furan
- 5-(chloromercuri)-2,3-dibromofuran
Uniqueness
2,5-Bis(chloromercuri)furan is unique due to the presence of two chloromercuri groups at the 2 and 5 positions of the furan ring. This structural feature imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various ligands. Compared to similar compounds, it offers a broader range of applications in scientific research and industrial processes.
Propiedades
Número CAS |
6270-99-1 |
|---|---|
Fórmula molecular |
C4H2Cl2Hg2O |
Peso molecular |
538.14 g/mol |
Nombre IUPAC |
chloro-[5-(chloromercurio)furan-2-yl]mercury |
InChI |
InChI=1S/C4H2O.2ClH.2Hg/c1-2-4-5-3-1;;;;/h1-2H;2*1H;;/q;;;2*+1/p-2 |
Clave InChI |
BVMMYNWZWDKHIS-UHFFFAOYSA-L |
SMILES canónico |
C1=C(OC(=C1)[Hg]Cl)[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


